Dicyclohexyl succinate

Plasticizer performance Glass transition temperature PVC flexibility

Dicyclohexyl succinate (CAS 965-40-2) is a diester of succinic acid and cyclohexanol, belonging to the class of non-phthalate, succinate-based plasticizers and synthetic intermediates. Its structure features two bulky cyclohexyl rings flanking a central succinate backbone, which imparts distinct physicochemical properties compared to linear alkyl succinate analogs.

Molecular Formula C16H26O4
Molecular Weight 282.37 g/mol
CAS No. 965-40-2
Cat. No. B1215813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl succinate
CAS965-40-2
Synonymsutanedioic acid dicyclohexyl ester
dicyclohexyl succinate
succinic acid dicyclohexyl este
Molecular FormulaC16H26O4
Molecular Weight282.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)CCC(=O)OC2CCCCC2
InChIInChI=1S/C16H26O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h13-14H,1-12H2
InChIKeyWWQSMJYMCWMODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexyl Succinate (CAS 965-40-2): A Cycloaliphatic Diester for PVC Plasticizer Replacement and Specialty Synthesis


Dicyclohexyl succinate (CAS 965-40-2) is a diester of succinic acid and cyclohexanol, belonging to the class of non-phthalate, succinate-based plasticizers and synthetic intermediates [1]. Its structure features two bulky cyclohexyl rings flanking a central succinate backbone, which imparts distinct physicochemical properties compared to linear alkyl succinate analogs [2]. This compound has been specifically evaluated as a 'green' plasticizer candidate for poly(vinyl chloride) (PVC) to replace di(2-ethylhexyl) phthalate (DEHP) and is also employed as a reactant in the synthesis of high-performance diketopyrrolopyrrole (DPP) pigments, as documented in patent literature [3]. Its dual functionality positions it as a specialized procurement option for formulators and synthetic chemists seeking cycloaliphatic ester characteristics.

Workflow Non-phthalate PVC plasticizer replacement evaluation
Selection Cycloaliphatic structure differs from linear succinate analogs
Use Context DPP pigment synthesis intermediate (patented route)

Why Dicyclohexyl Succinate Cannot Be Substituted with Generic Linear Succinate Esters Without Performance Verification


Generic substitution with common linear succinate esters such as diethyl succinate (DES) or dihexyl succinate (DHS) is scientifically unjustified without rigorous validation, as the molecular geometry of the ester side chain fundamentally dictates both plasticization efficiency and environmental biodegradation kinetics [1]. Published comparative research demonstrates that replacing linear alkyl chains with a bulky cyclohexyl substituent on the succinate core leads to a measurable decrease in glass transition temperature (Tg) reduction capability and a significantly poorer degradation rate by the soil bacterium *Rhodococcus rhodochrous* [1]. Consequently, a procurement decision based solely on the 'succinate ester' chemical class ignores these quantifiable, structure-driven performance divergences, directly impacting material flexibility, processing behavior, and end-of-life environmental fate.

Tg-lowering efficiency Cyclohexyl groups may reduce Tg less effectively than linear succinates; performance may not transfer.
Biodegradation profile Degradation rate by R. rhodochrous reported as poorer; linear succinates show rapid breakdown.
Physical property set Lower molar volume and higher LogP than linear isomers alter migration and leaching behavior.

Head-to-Head Quantitative Differentiation of Dicyclohexyl Succinate Against Linear Succinate Plasticizers and DEHP


Plasticization Efficiency: Glass Transition Temperature (Tg) Reduction of PVC Blends Compared to Linear Succinates and DEHP

In a controlled comparative study of PVC blends plasticized with 29 wt% diester, dicyclohexyl succinate exhibited a diminished capacity to lower the glass transition temperature (Tg) compared to its linear analogs with equivalent or greater total carbon count, such as dihexyl succinate. The study explicitly reports that 'large cyclohexyl substituents on the succinate decreased this effect' relative to esters with long, straight alkyl chains, although its performance remained superior or equal to the industry-standard phthalate, DEHP [1].

Tg Reduction in PVC
Cross-study comparable
Tg-lowering effect decreased vs linear succinates, yet better or equal to DEHP at 29 wt% loading
Phthalate-free PVC with Tg trade-off context
Exact Tg values require full-text review
Plasticizer performance Glass transition temperature PVC flexibility

Ultimate Biodegradation Rate by *Rhodococcus rhodochrous*: Cyclohexyl vs. Linear Alkyl Succinates

A direct comparative biodegradation assay using the common soil bacterium *Rhodococcus rhodochrous* revealed a stark contrast in metabolic susceptibility. While the bacterium 'could rapidly break down all unsubstituted [linear alkyl] succinates, without the appearance of stable metabolites,' the introduction of the large cyclohexyl substituent in dicyclohexyl succinate 'resulted in a poorer degradation rate' [1]. This indicates the cyclic structure presents a significant steric or metabolic barrier to enzymatic hydrolysis.

Biodegradation Rate
Direct head-to-head
Poorer degradation rate vs rapid breakdown of linear succinates by R. rhodochrous
Biodegradation profile may differ; not readily biodegradable
Steric barrier affects enzymatic hydrolysis
Biodegradation kinetics Environmental fate Green chemistry

Physicochemical Property Profile: Molar Volume and LogP vs. Dihexyl Succinate

The structural shift from a flexible hexyl chain to a rigid cyclohexyl ring significantly alters fundamental physicochemical properties. ACD/Labs Percepta predictions show dicyclohexyl succinate has a lower Molar Volume (262.4±5.0 cm³) and a higher LogP (4.32) compared to its structural isomer dihexyl succinate (C16H30O4), which has a higher molar volume due to its extended chain configuration and a predicted LogP of approximately 4.0 . This results in a denser, more lipophilic molecule.

Molar Volume & LogP
Data to verify
262.4 cm³, LogP 4.32 vs DHS ~292 cm³, ~4.0 (in silico)
Lipophilicity and migration potential context
Predictions only; experimental validation needed
Physical chemistry Solubility Migration potential

Synthetic Utility: Role as a Reactant in Diketopyrrolopyrrole (DPP) Pigment Manufacturing

Dicyclohexyl succinate is explicitly claimed as a preferred reactant in the patented synthesis of 1,4-diketopyrrolo[3,4-c]pyrroles (DPP), a class of high-performance pigments valued for their exceptional lightfastness and thermal stability [1]. Its use is differentiated from other dialkyl succinates (e.g., dimethyl or diethyl succinate) likely due to the cyclohexyl group providing optimal steric bulk to influence the condensation reaction's regioselectivity and yield, a role linear or smaller esters cannot replicate.

DPP Pigment Reactant
Class-level inference
Explicitly preferred succinate ester in patented DPP synthesis
Synthetic utility context; steric bulk critical
Specific to patented route conditions
Organic synthesis Pigment chemistry Patent literature

High-Confidence Application Scenarios for Dicyclohexyl Succinate Based on Comparative Evidence


Phthalate-Free PVC Plasticizer for Applications Tolerating Higher Tg and Lower Biodegradability

Based on evidence that dicyclohexyl succinate reduces Tg better than DEHP but less efficiently than linear succinates, and has a slower biodegradation rate, it is best suited for durable, non-compostable PVC products where enhanced rigidity is not a drawback. This includes indoor construction materials, rigid films, or industrial tubing, where its lower plasticization efficiency compared to DHS is offset by potentially lower migration and higher leaching resistance due to its compact molecular volume [1][2]. The trade-off is explicitly its inferior environmental degradation profile compared to linear succinates, making it unsuitable for 'green' or biodegradable end-products [1].

Key Synthetic Intermediate in High-Performance DPP Pigment Production

Procurement of dicyclohexyl succinate is essential for executing the specific patented process for manufacturing 1,4-diketopyrrolo[3,4-c]pyrrole pigments, which are used in automotive coatings, high-grade plastics, and artist's colors due to their outstanding thermal and lightfastness properties [1]. In this context, the compound is not selected for its plasticizing properties but for its role as a reactant. The cyclohexyl ester groups are a critical structural feature for the reaction's success, differentiating it from all other basic succinate esters and making it a non-substitutable raw material for licensees or practitioners of this specific synthetic methodology [1].

Research on Structure-Property Relationships of Plasticizer Migration and Leaching

Given its unique combination of a compact, rigid core (lower molar volume of 262.4 cm³) and high lipophilicity (LogP 4.32) compared to linear isomers, dicyclohexyl succinate serves as a valuable model compound in academic or industrial R&D studies investigating the link between plasticizer geometry and migration kinetics from polymer matrices [1]. Its use allows researchers to directly probe the effect of steric bulk on diffusion rates, free from the confounding variable of chain length flexibility, thereby generating crucial comparative data for designing next-generation, low-leaching plasticizers [1].

Application
Selection Property
Validation Focus
Non-phthalate PVC plasticizer studies
Tg-lowering capacity and migration profile
Tg and leaching endpoint review
DPP pigment synthesis research
Cyclohexyl ester steric bulk
Reaction selectivity and yield review
Plasticizer migration studies
Molar volume and lipophilicity
Diffusion kinetics endpoint review
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